molecular formula C13H21NO4 B2802164 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid CAS No. 1537654-52-6

1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2802164
CAS No.: 1537654-52-6
M. Wt: 255.314
InChI Key: FHUDMACIXCQLGL-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and a prop-2-en-1-yl (allyl) substituent at the 3-position of the pyrrolidine ring. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of pharmaceuticals and bioactive molecules. The Boc group enhances stability during synthetic processes, while the allyl substituent offers opportunities for further functionalization via reactions such as Michael additions or radical polymerizations .

Notably, lists its molecular formula as C₈H₈O₄ (molecular weight: 168.15), but this appears inconsistent with the expected structure. A calculated molecular formula based on the substituents (Boc: C₅H₉O₂, pyrrolidine-3-carboxylic acid: C₅H₈NO₂, and allyl: C₃H₅) would likely be C₁₃H₁₉NO₄ (molecular weight: 253.30).

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-enylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-6-13(10(15)16)7-8-14(9-13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUDMACIXCQLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537654-52-6
Record name 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to introduce the Boc group . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for efficient and sustainable production by continuously feeding reactants through a microreactor, which enhances reaction control and reduces waste .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
The compound is part of a class of pyrrolidine derivatives that have shown promise in medicinal chemistry. Pyrrolidine-based compounds are often evaluated for their biological activity, including anti-inflammatory and analgesic properties. For example, derivatives of pyrrolidine have been studied for their ability to act as β3 adrenergic receptor agonists, which could be beneficial in treating metabolic disorders such as obesity and diabetes .

Case Study: β3 Adrenergic Receptor Agonists
Research has demonstrated that certain pyrrolidine derivatives can selectively activate β3 adrenergic receptors. In one study, a series of hydroxymethyl pyrrolidines were synthesized and evaluated for their agonistic activity. The results indicated that modifications to the pyrrolidine structure significantly influenced receptor interaction and efficacy .

Synthesis of Chiral Compounds

Chiral Building Blocks
The compound serves as a valuable building block in the synthesis of chiral amino acids and peptides. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the formation of complex molecular architectures necessary for drug candidates.

Example: Synthesis of N-Boc Amino Acids
In a recent study, researchers synthesized N-Boc amino acid derivatives using 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid as a precursor. The reaction conditions were optimized to yield high enantiomeric purity, demonstrating the compound's utility in generating chiral centers essential for biological activity .

Organic Synthesis Applications

Reactivity and Functionalization
The compound's structure allows it to participate in various organic transformations, including alkenylation and acylation reactions. Its ability to form iminium ions when reacted with carbonyl compounds expands its application scope in synthetic organic chemistry .

Table: Summary of Synthetic Applications

Application TypeDescriptionReference
Drug DevelopmentPotential β3 adrenergic receptor agonists
Chiral Compound SynthesisN-Boc amino acids and peptides
Organic TransformationsAlkenylation and acylation reactions

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively react with target molecules. The prop-2-en-1-yl group can participate in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid can be contextualized against analogous pyrrolidine derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications:

Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituent at Position 3 Key Properties/Applications
This compound Not provided C₈H₈O₄ (reported) / C₁₃H₁₉NO₄ (calculated) 168.15 / 253.30 Prop-2-en-1-yl (allyl) Synthetic intermediate; potential for polymerization or click chemistry
1-[(tert-Butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid 1281549-47-0 C₁₃H₂₃NO₅ 273.32 2-Methoxyethyl Drug impurity reference standard; polar substituent enhances solubility
1-[(tert-Butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid 1158759-28-4 C₁₁H₁₆N₂O₄ 240.26 Cyano High reactivity for nucleophilic substitutions; used in peptide mimetics
1-[(tert-Butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid 1161428-99-4 C₁₂H₂₁NO₅ 259.30 Methoxymethyl Ether linkage improves metabolic stability; medicinal chemistry applications
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid Not provided C₁₁H₁₉NO₄ 229.27 Methyl Pharmaceutical ingredient; compact substituent minimizes steric hindrance

Physicochemical Properties

  • Solubility : Allyl-substituted derivatives exhibit moderate polarity, whereas methoxy groups increase hydrophilicity.
  • Thermal Stability: Boc-protected compounds generally decompose above 150°C, but substituents like cyano may lower thermal stability due to electron-withdrawing effects .

Biological Activity

1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid, also known by its chemical formula C14H23NO4C_{14}H_{23}NO_4 and CAS Number 959236-11-4, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H23NO4C_{14}H_{23}NO_4
  • Molecular Weight : 269.341 g/mol
  • Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an allyl side chain.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing pyrrolidine structures have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives have been studied for their potential to protect neuronal cells from damage.
  • Anticonvulsant Properties : Certain analogs have demonstrated efficacy in reducing seizure activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Pyrrolidine derivatives often act as enzyme inhibitors, affecting pathways involved in cell growth and apoptosis.
  • Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Anticancer Studies

A study published in MDPI highlighted the anticancer properties of pyrrolidine derivatives. For example, certain compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
Compound AA431<10
Compound BHT29<5
1-Boc-PyrrolidineJurkat<15

Neuroprotective Effects

Research conducted on similar compounds indicated that they could effectively reduce oxidative stress in neuronal cells, thereby providing neuroprotective benefits. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels .

Anticonvulsant Activity

Another study explored the anticonvulsant properties of pyrrolidine derivatives. The results showed that certain compounds significantly reduced the duration and frequency of seizures in animal models .

Q & A

Q. Critical Parameters :

  • Temperature control (0–25°C) during Boc protection to minimize side reactions.
  • Use of anhydrous solvents (e.g., THF or DCM) to enhance reaction efficiency.

How can the allyl group in this compound be leveraged for further functionalization in drug discovery?

Advanced Chemical Modifications
The allyl group enables diverse transformations:

  • Cross-Coupling Reactions : Pd-catalyzed Heck or Suzuki couplings to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
  • Oxidation : OsO₄-mediated dihydroxylation to generate diols, useful in prodrug design .
  • Thiol-Ene Click Chemistry : Rapid conjugation with thiol-containing biomolecules for bioconjugation studies .

Q. Example Protocol :

Reaction Conditions Outcome
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, dioxane, 80°CArylated pyrrolidine derivative
DihydroxylationOsO₄, NMO, acetone:H₂O (3:1), 0°C→RTVicinal diol for polarity tuning

What analytical techniques are critical for characterizing this compound and its intermediates?

Q. Basic Characterization Workflow

  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integration (δ ~1.4 ppm for tert-butyl) and allyl protons (δ 5.1–5.9 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 270.2) .
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc C=O (~1680 cm⁻¹) .

Q. Advanced Analysis :

  • X-ray Crystallography : Resolves stereochemistry for chiral centers .
  • Chiral HPLC : Differentiates enantiomers if racemization occurs during synthesis .

How does the Boc group influence the compound’s stability and reactivity?

Q. Role of Boc Protection

  • Stability : The Boc group shields the pyrrolidine nitrogen from nucleophilic/electrophilic attacks, enhancing shelf-life. It is stable under basic conditions but cleaved by TFA or HCl .
  • Solubility : Increases lipophilicity, improving membrane permeability in biological assays .

Q. Advanced Troubleshooting

  • Side Reactions : Competing elimination (forming pyrroline) can be minimized by:
    • Using allyl bromide instead of chloride (better leaving group).
    • Lowering reaction temperature (0°C) and slow reagent addition .
  • Purification : Column chromatography (silica gel, hexane:EtOAc gradient) separates the allylated product from unreacted starting material .

Q. Yield Optimization :

Base Solvent Yield
NaHTHF65–70%
K₂CO₃DMF50–55%

How is this compound utilized in studying enzyme-ligand interactions?

Q. Advanced Application in Biology

  • Molecular Docking : The carboxylic acid group chelates metal ions (e.g., Zn²⁺ in metalloproteases), while the pyrrolidine ring mimics proline in peptide substrates. Docking simulations (AutoDock Vina) predict binding poses .
  • SPR Assays : Immobilizing the compound on sensor chips quantifies binding kinetics (ka/kd) with target proteins .

Case Study : Inhibition of prolyl oligopeptidase (POP) showed IC₅₀ = 12 µM, suggesting potential as a lead compound .

How does stereochemistry at the pyrrolidine ring impact biological activity?

Q. Advanced Structure-Activity Relationship

  • C3 Configuration : The (R)-enantiomer exhibits 10-fold higher affinity for serotonin receptors than the (S)-form due to better hydrophobic pocket fit .
  • Modifications : Replacing allyl with CF₃ () or methoxy groups () alters logP and target selectivity.

Q. Comparative Data :

Substituent logP Target Affinity (Ki)
Allyl (C3)1.85 nM (5-HT₄ receptor)
CF₃ (C3)2.38 nM (Dopamine D2)

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